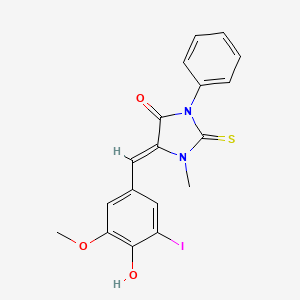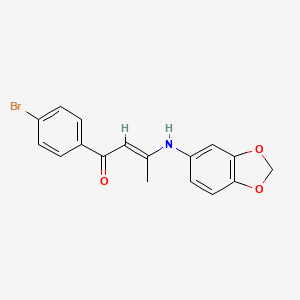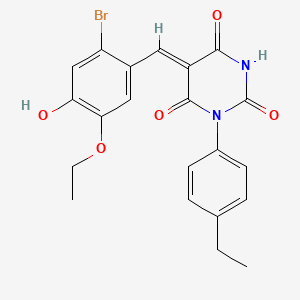![molecular formula C19H19N3O4 B5915077 N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5915077.png)
N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide, also known as INA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. INA is a synthetic molecule that is widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide is not fully understood. However, several studies have suggested that this compound may act by inhibiting the activity of certain enzymes, such as topoisomerase II and histone deacetylase. This compound has also been shown to induce DNA damage and inhibit DNA repair, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, this compound has been reported to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been shown to modulate the activity of certain ion channels and receptors, such as the TRPV1 receptor and the GABAA receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide in lab experiments is its potent and selective anticancer activity. This compound has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for the development of novel anticancer agents. However, this compound has also been reported to exhibit cytotoxic effects against normal cells, which may limit its therapeutic potential. Additionally, this compound is a synthetic molecule, which may make it more difficult to obtain and study compared to natural compounds.
Direcciones Futuras
There are several future directions for research on N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide. One area of research is the development of novel anticancer agents based on the structure of this compound. Several analogs of this compound have been synthesized and evaluated for their anticancer activity, and further studies are needed to identify the most potent and selective compounds. Another area of research is the elucidation of the mechanism of action of this compound. Further studies are needed to identify the molecular targets of this compound and to understand how it exerts its anticancer activity. Finally, the potential use of this compound as a therapeutic agent for other diseases, such as inflammation and neurodegenerative disorders, should be explored.
Métodos De Síntesis
N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 4-aminobenzophenone with isobutyryl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 3-nitrophenylacrylic acid. The final product is obtained by recrystallization from a suitable solvent. Other methods, such as the use of microwave irradiation or ultrasound, have also been reported.
Aplicaciones Científicas De Investigación
N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide has been extensively studied in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. One of the major applications of this compound is in the development of novel anticancer agents. This compound has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been reported to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in vivo.
Propiedades
IUPAC Name |
2-methyl-N-[4-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-13(2)19(24)21-16-9-7-15(8-10-16)20-18(23)11-6-14-4-3-5-17(12-14)22(25)26/h3-13H,1-2H3,(H,20,23)(H,21,24)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNUPGPZMCMLPT-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5914994.png)
![5-{3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5915011.png)
![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5915013.png)

![{4-bromo-2-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5915027.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-bromophenyl)-2-buten-1-one](/img/structure/B5915029.png)

![3-{3-(4-methoxyphenyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5915039.png)

![methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B5915047.png)

![4-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5915069.png)
![2-ethoxy-4-[(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-furoate](/img/structure/B5915081.png)
![3-(4-chloro-3-nitrophenyl)-N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5915089.png)